(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Overview
Description
“(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone” is a complex organic molecule with a pyridinyl and piperidinyl group . It is a ketone derivative that has potential use as a building block in organic synthesis and medicinal chemistry . This compound is also known as 6-APM.
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O . The average mass is 328.235 Da and the monoisotopic mass is 327.111633 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.2±0.1 g/cm3 . The boiling point is predicted to be 385.1±42.0 °C . The compound has a molecular weight of 219.28 .Scientific Research Applications
Molecular Characterization and Antibacterial Activity
- Synthesis and Characterization : Novel compounds structurally similar to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone have been synthesized and characterized using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study included a theoretical vibrational spectra interpretation, structural optimization, and molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).
Nonlinear Optical Applications
- Nonlinear Optical Properties : The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, which shares a similar molecular backbone with the target compound, has been reported for its nonlinear optical potentials. Investigations into its reactivity indices have aided in understanding the mechanism behind its suitability for nonlinear optical devices. This is crucial for technological innovations in optics and electronics (Science Letters, 2021).
Synthesis and Spectroscopic Analysis
- Spectral Analysis and Synthesis : Similar compounds have been synthesized and analyzed using spectroscopic methods, contributing to the understanding of their chemical structure and properties. For example, Priya et al. (2019) conducted a study on a piperidine derivative, providing insights into its structure through various spectral analyses (Priya, Revathi, Renuka, & Asirvatham, 2019).
Synthesis and Crystal Structure Analysis
- Crystallographic and Conformational Analyses : Studies involving the synthesis of structurally related compounds have also focused on their crystal structure and conformational analysis. This is vital for understanding the molecular geometry and potential applications in material science and pharmaceuticals (Huang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJVIIEHKBRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464746 | |
Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
CAS RN |
613678-03-8 | |
Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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